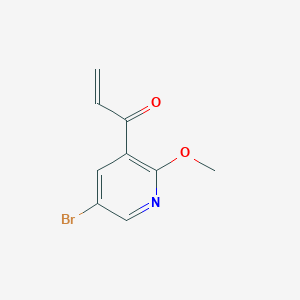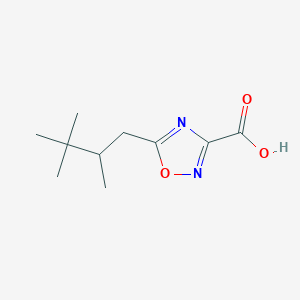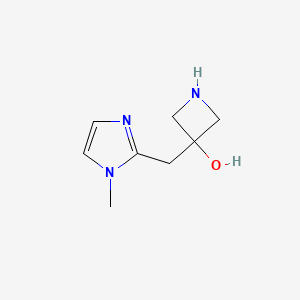
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol is a chemical compound that features an azetidine ring substituted with a hydroxyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol typically involves the reaction of 1-methyl-1H-imidazole with azetidine derivatives. One common method includes the use of 2-lithio-1-methyl-1H-imidazole, which reacts with azetidine-3-ol under controlled conditions to form the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the azetidine moiety.
Azetidine-3-ol: Contains the azetidine ring but lacks the imidazole moiety.
2-Methylimidazole: Similar imidazole structure with a different substitution pattern.
Uniqueness
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol is unique due to the combination of the imidazole and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-[(1-methylimidazol-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-7(11)4-8(12)5-9-6-8/h2-3,9,12H,4-6H2,1H3 |
Clave InChI |
UMJZZNSASNRGNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CC2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






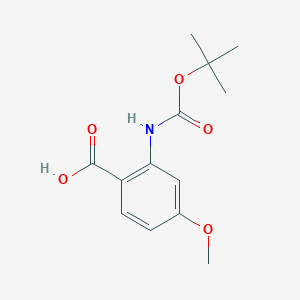

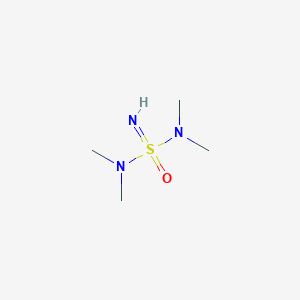
![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
